![molecular formula C13H9BrClNO B2371025 N-(2-bromophenyl)-4-chlorobenzamide CAS No. 37038-65-6](/img/structure/B2371025.png)
N-(2-bromophenyl)-4-chlorobenzamide
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Overview
Description
Synthesis Analysis
The synthetic route for this compound involves the reaction of 4-chlorobenzoic acid with 2-bromophenylamine . The amide group forms through condensation between the carboxylic acid and the amine functional groups. The reaction typically occurs under acidic or basic conditions, resulting in the formation of N-(2-bromophenyl)-4-chlorobenzamide .
Molecular Structure Analysis
The molecular structure of N-(2-bromophenyl)-4-chlorobenzamide consists of a benzene ring with a chlorine atom at position 4 and a bromine atom at position 2. The amide functional group (CONH) is attached to the benzene ring. The arrangement of atoms and bond angles can be visualized using computational tools .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Structural Characterization
N-(2-bromophenyl)-4-chlorobenzamide has been a subject of interest in the synthesis and structural characterization of chemical compounds. For example, the synthesis and characterization of related benzamide compounds have been documented, such as the synthesis of N-Piperidine benzamides CCR5 antagonists (Cheng De-ju, 2015). Similarly, the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide highlight the focus on benzamide derivatives in research (H. Bi, 2014).
Pharmacodynamic Studies
Some benzamide compounds have been studied for their pharmacodynamic properties. For instance, the synthesis and pharmacodynamic study of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide has been explored, showing its potential biological activities (Zhang Xiao-yong, 2005).
Radiation Protection Features
Benzamide derivatives have been investigated for their radiation protection features. An experimental work on the radiation protection features of some bioactive compounds of Mannich bases, including benzamide derivatives, has been conducted, showing their potential in medical oncology and nuclear medicine (D. Yılmaz, E. Kavaz, H. Gul, 2020).
Antifungal Activities
Research on benzamide derivatives also extends to their antifungal activities. For example, the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against common and emerging yeasts and molds have been evaluated, showcasing the broad-spectrum activity of these compounds (V. Buchta et al., 2004).
Catalytic Reactions
The role of benzamide derivatives in catalytic reactions is another area of study. The Cobalt(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides demonstrates the chemical reactivity and potential applications of these compounds in synthesizing biologically active molecules (N. Muniraj, K. R. Prabhu, 2019).
Mechanism of Action
properties
IUPAC Name |
N-(2-bromophenyl)-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKCUYDMAFXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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